Thimerosal
Overview
Description
Thimerosal Description
Thimerosal, also known as thiomersal, is an organic mercury compound used as a preservative in vaccines and various pharmaceutical products to prevent bacterial and fungal growth. It is synthesized from ethylmercuric chloride and thiosalicylic acid and is known to decompose into ethylmercury and thiosalicylic acid in aqueous solutions . Despite its widespread use, concerns have been raised about its potential toxicity to human cells, leading to its ban in several countries, although it remains in use in the United States and many developing countries .
Synthesis Analysis
The synthesis of thimerosal involves the reaction of ethylmercuric chloride with thiosalicylic acid. The biotransformation of thimerosal in the human body likely occurs through the cleavage of the S-Hg bond to form ethylmercury and thiosalicylic acid, while the cleavage of the C-Hg bond leads to the formation of inorganic mercury .
Molecular Structure Analysis
The molecular structure of thimerosal has been elucidated through X-ray diffraction studies, which have shown that it can form protonated and mercurated derivatives. These derivatives include a hydrogen-bonded dimer and a tetranuclear complex with mercury centers connected by bridging carboxylate groups. The (1)H NMR spectroscopic studies have provided insights into the ethyl group's mercury satellites and their dependence on the magnetic field and solvent viscosity .
Chemical Reactions Analysis
Thimerosal undergoes various chemical reactions, including oxidation to dithiosalicylic acid followed by cleavage of the disulfide bond, which can reform thimerosal and produce 2-sulfinobenzoic acid. The presence of copper ions can also lead to the formation of 2-sulfobenzoic acid. A mechanism has been proposed to account for the observed stoichiometry of these reactions .
Physical and Chemical Properties Analysis
Thimerosal's physical and chemical properties are characterized by its ability to induce Ca2+ spikes in cells by sensitizing the inositol 1,4,5-trisphosphate receptor, which suggests that it can alter intracellular calcium signaling without stimulating the production of inositol phosphates. It has been shown to inhibit the secretion of proinflammatory cytokines from dendritic cells while not affecting the secretion of anti-inflammatory cytokines like IL-10. This modulation of cytokine secretion can lead to a TH2-skewing effect, which is thought to be mediated through the depletion of intracellular glutathione .
In terms of its interaction with human blood, thimerosal has been shown to behave similarly to methylmercury, forming an ethylmercury-glutathione adduct. This suggests that its toxicity and bioavailability may be comparable to that of methylmercury .
Scientific Research Applications
-
Vaccines
- Field: Immunology and Medicine
- Application: Thimerosal is a mercury-based preservative that has been used for decades in multi-dose vials of vaccines . It prevents the growth of bacteria in vaccines .
- Results: There is no evidence of harm caused by the low doses of thimerosal in vaccines, except for minor reactions like redness and swelling at the injection site .
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Skin Test Antigens
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Antivenins
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Ophthalmic Products
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Nasal Products
Safety And Hazards
Future Directions
Despite several years of reassuring studies, the thimerosal controversy continues to be emotionally charged . Many well-conducted studies have concluded that thimerosal in vaccines does not contribute to the development of autism . Even after thimerosal was removed from almost all childhood vaccines, autism rates continued to increase, which is the opposite of what would be expected if thimerosal caused autism .
properties
IUPAC Name |
sodium;(2-carboxylatophenyl)sulfanyl-ethylmercury | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2S.C2H5.Hg.Na/c8-7(9)5-3-1-2-4-6(5)10;1-2;;/h1-4,10H,(H,8,9);1H2,2H3;;/q;;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKIYNMVFMVABJ-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Hg]SC1=CC=CC=C1C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9HgO2S.Na, C9H9HgNaO2S | |
Record name | MERCURY((O-CARBOXYPHENYL)THIO)ETHYL, SODIUM SALT | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20596 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3025540 | |
Record name | Thimerosal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3025540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Mercury((o-carboxyphenyl)thio)ethyl, sodium salt is a light cream-colored crystalline powder with a slight odor: pH (1% aqueous solution) 6.7. Slight odor. (NTP, 1992), Light cream-colored crystalline powder with a slight odor; [CAMEO] | |
Record name | MERCURY((O-CARBOXYPHENYL)THIO)ETHYL, SODIUM SALT | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20596 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Thimerosal | |
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URL | https://haz-map.com/Agents/1101 | |
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Solubility |
greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), 1 gram dissolves in about 8 ml of alcohol; practically insoluble in benzene and ether, 1 gram dissolves in about 1 ml of water | |
Record name | MERCURY((O-CARBOXYPHENYL)THIO)ETHYL, SODIUM SALT | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20596 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Thimerosal | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11590 | |
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Record name | THIMEROSAL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7151 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Although its mechanism of action is not fully understood, thimerosal inhibits sulfhydryl-containing active site of various enzymes and binds to sulfhydryl compounds, including glutathione, cysteine, and sulfhydryl groups of proteins. In addition, thimerosal activates the InsP3 calcium channel on the endoplasmic reticular membrane, thereby triggering the release of intracellular calcium resulting in a calcium-induced calcium-influx of extracellular calcium. Therefore, thimerosal may induce or inhibit various cellular functions that are dependent on the signaling of calcium. Ethylmercury is metabolized to inorganic mercury more rapidly than methylmercury. This difference in metabolism may account for kidney pathology that can result from toxic quantities. Also, whereas the increase in oxidative stress and induction of apoptosis observed in vitro with large doses (405 μg/L to 101 mg/L) of thimerosal may explain its damaging neurological effects. The effects of low-dose ethylmercury are not completely understood to date. It is known, however, that the shorter half-life of ethylmercury (the metabolite of thimerosal) allows for very limited opportunities of ethylmercury derived from thimerosal in vaccines. Ethylmercury is a lipophilic cation that is capable of crossing the blood-brain barrier. The octanol/water partition coefficients of methyl and ethylmercury are 1.4 to 1.8, at intracellular pH and [Cl−], therefore, both organomercury compounds will primarily exist as intracellular lipophilic cations. It has been demonstrated that lipophilic cations accumulate inside mitochondria, in a Nernstian fashion, driven by the steady state membrane potential. As the typical mitochondrial membrane potential of astrocytes and neurons is between 140–170 mV, one would expect the concentration of these organomercury compounds within mitochondria to be approximately 1000 times greater than the cytosolic concentration. | |
Record name | Thimerosal | |
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Product Name |
Thimerosal | |
Color/Form |
Cream colored, crystalline powder | |
CAS RN |
54-64-8 | |
Record name | MERCURY((O-CARBOXYPHENYL)THIO)ETHYL, SODIUM SALT | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20596 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Thimerosal [USP:JAN] | |
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Record name | Thimerosal | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11590 | |
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Record name | Mercurate(1-), ethyl[2-(mercapto-.kappa.S)benzoato(2-)-.kappa.O]-, sodium (1:1) | |
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Record name | Thimerosal | |
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Record name | Thiomersal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.192 | |
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Record name | THIMEROSAL | |
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Record name | THIMEROSAL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7151 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
450 to 451 °F (decomposes) (NTP, 1992) | |
Record name | MERCURY((O-CARBOXYPHENYL)THIO)ETHYL, SODIUM SALT | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20596 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Thimerosal | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11590 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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